molecular formula C6H10N4O2 B2927322 3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine CAS No. 2226183-01-1

3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2927322
CAS No.: 2226183-01-1
M. Wt: 170.172
InChI Key: LFHIILFSTVZQTA-UHFFFAOYSA-N
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Description

3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a nitro group, an isopropyl group, and an amine group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the nitration of 1-(propan-2-yl)-1H-pyrazol-5-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dimethylformamide), and mild heating.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-amino-1-(propan-2-yl)-1H-pyrazol-5-amine.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazole ring.

Scientific Research Applications

3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-1-(propan-2-yl)-1H-pyrazole: Lacks the amine group, which may affect its reactivity and biological activity.

    1-(propan-2-yl)-1H-pyrazol-5-amine: Lacks the nitro group, which may reduce its potential for redox reactions.

    3-amino-1-(propan-2-yl)-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical transformations.

Uniqueness

3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both a nitro group and an amine group on the pyrazole ring

Properties

IUPAC Name

5-nitro-2-propan-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-4(2)9-5(7)3-6(8-9)10(11)12/h3-4H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHIILFSTVZQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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